N-(3-Aminopropyl)methacrylamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of APMA-based polymers often involves reversible addition-fragmentation chain transfer (RAFT) polymerization. This method has been used to polymerize APMA using unprotected “clickable” chain transfer agents in water/dioxane mixtures, demonstrating the controlled character of the polymerization by the linear increase of polymer molecular weight with monomer conversion and narrow molecular weight distribution (Mendonça et al., 2014). Another study focused on the copolymerization of N-Benzylacrylamide and APMA, highlighting the statistical composition of the resulting copolymer and the subsequent grafting of peptide chains, showcasing the versatility in synthesizing polymers with varying functional groups (Boulahia et al., 1989).
Molecular Structure Analysis
The molecular structure of APMA-based polymers allows for a variety of chemical reactions and modifications. The presence of primary amine groups in APMA facilitates further functionalization, as demonstrated in studies where APMA-based polymers were utilized for "click" chemistry applications, enabling the attachment of fluorescent markers or other functional molecules to the polymer backbone (Mendonça et al., 2014).
Chemical Reactions and Properties
APMA-based polymers can participate in a wide range of chemical reactions due to the reactivity of the amine group. This includes reactions with isocyanates, acyl chlorides, and aldehydes, enabling the synthesis of polymers with various side chains and functionalities. The amine groups also allow for the formation of polyelectrolytes through the copolymerization with acidic monomers, leading to materials with interesting pH-responsive properties (Zhao et al., 2016).
Physical Properties Analysis
The physical properties of APMA-based polymers, such as solubility, thermal behavior, and hydrophilicity, can be finely tuned by adjusting the copolymer composition. The incorporation of APMA into polymers has been shown to affect their lower critical solution temperature (LCST) behavior, making them useful for applications requiring temperature responsiveness (Zhao et al., 2016).
Scientific Research Applications
Activation of Polymeric Chains for Binding Bioactive Molecules
It is used to activate poly(N-(2-hydroxypropyl)methacrylamide) for binding bioactive molecules like cobra venom acetylcholinesterase (Lääne et al., 1983).
Synthesis and Polymerization of Methacrylamides
It plays a role in the synthesis and radical polymerization of methacrylamides derived from optically active amino alcohols (Koyama, Sanda, & Endo, 1997).
Building Blocks for Electrostatically Assembled Hydrogels
This compound is utilized as a building block for hydrogels used in cell encapsulation (Kleinberger, Burke, Zhou, & Stöver, 2016).
Synthesis of Polymers with Peptide Side Chains
It's involved in the synthesis of polymers carrying peptide side chains (Boulahia, Carrière, & Sekiguchi, 1989).
Preparation of Polyampholytes as Biomaterials
It's used in preparing polyampholytes, which have potential as biomaterials (Dubey, Burke, & Stöver, 2015).
Use in Preparing Polymers with Enzymatically Degradable Bonds
It finds application in preparing polymers with enzymatically degradable bonds (Rejmanová, Obereigner, & Kopeček, 1981).
Drug Delivery Systems
N-(2-Hydroxypropyl)methacrylamide copolymers containing adriamycin, for instance, decrease its toxicity against haematopoietic precursors in bone marrow (Říhová et al., 1989).
Label-Free Detection of DNA
N-(3-Aminopropyl)methacrylamide hydrochloride-coated microgel-based optical devices are used for the label-free detection of DNA in solutions (Islam & Serpe, 2014).
Safety And Hazards
Future Directions
APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . A new synthesis method has been introduced for the preparation of APMA .
Relevant Papers The relevant papers retrieved discuss the synthesis and applications of APMA .
properties
IUPAC Name |
N-(3-aminopropyl)-2-methylprop-2-enamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIRWEVPYCTARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072581 | |
Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)methacrylamide hydrochloride | |
CAS RN |
72607-53-5 | |
Record name | N-(3-Aminopropyl)methacrylamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72607-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072607535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-AMINOPROPYL)METHACRYLAMIDE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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